molecular formula C4H6N2O2Si B13755948 Diisocyanatodimethylsilane CAS No. 5587-62-2

Diisocyanatodimethylsilane

Cat. No.: B13755948
CAS No.: 5587-62-2
M. Wt: 142.19 g/mol
InChI Key: ICFCQEJDICSLOV-UHFFFAOYSA-N
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Description

Diisocyanatodimethylsilane (CAS 6938-94-9) is an organosilicon compound featuring two isocyanate (-NCO) groups bonded to a dimethylsilane backbone. Its molecular formula is C₄H₆N₂O₂Si, combining the reactivity of isocyanates with the structural versatility of silanes. This dual functionality enables its use in synthesizing hybrid polymers, adhesives, and coatings, where silicon-oxygen networks enhance thermal stability and mechanical properties .

Its reactivity is governed by both the electrophilic isocyanate groups and the hydrolyzable silane moiety, making it a crosslinker in silicone-polyurethane hybrids .

Properties

CAS No.

5587-62-2

Molecular Formula

C4H6N2O2Si

Molecular Weight

142.19 g/mol

IUPAC Name

diisocyanato(dimethyl)silane

InChI

InChI=1S/C4H6N2O2Si/c1-9(2,5-3-7)6-4-8/h1-2H3

InChI Key

ICFCQEJDICSLOV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(N=C=O)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisocyanatodimethylsilane can be synthesized through the reaction of dimethylchlorosilane with phosgene and ammonia. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH₃)₂SiCl₂+COCl₂+NH₃(CH₃)₂Si(NCO)₂+HCl\text{(CH₃)₂SiCl₂} + \text{COCl₂} + \text{NH₃} \rightarrow \text{(CH₃)₂Si(NCO)₂} + \text{HCl} (CH₃)₂SiCl₂+COCl₂+NH₃→(CH₃)₂Si(NCO)₂+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the toxic and reactive intermediates. The process requires stringent safety measures to prevent exposure to hazardous chemicals such as phosgene .

Chemical Reactions Analysis

Types of Reactions

Diisocyanatodimethylsilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form dimethylsilanediol and carbon dioxide.

    Polymerization: Can react with diols or diamines to form polyurethanes or polyureas.

    Substitution: The isocyanate groups can be substituted with other nucleophiles such as alcohols or amines.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Polymerization: Requires catalysts such as dibutyltin dilaurate and is conducted at elevated temperatures.

    Substitution: Involves nucleophiles like alcohols or amines under mild conditions.

Major Products

Scientific Research Applications

Diisocyanatodimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of diisocyanatodimethylsilane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The molecular targets include hydroxyl and amino groups in other molecules, facilitating the formation of urethane or urea linkages. This reactivity is harnessed in polymerization reactions to create materials with desired properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Diisocyanates

Compound CAS Number Molecular Formula Functional Groups Key Applications Reactivity Profile
Diisocyanatodimethylsilane 6938-94-9 C₄H₆N₂O₂Si -NCO, -Si(CH₃)₂- Silicone-polyurethane hybrids, coatings High (isocyanate + silane hydrolysis)
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ -NCO (aliphatic) Polyurethanes, automotive coatings Moderate (aliphatic isocyanate)
Methylene diphenyl diisocyanate 101-68-8* C₁₅H₁₀N₂O₂ -NCO (aromatic) Rigid foams, insulation High (aromatic isocyanate)

Notes:

  • Hexamethylene diisocyanate () is an aliphatic diisocyanate with lower reactivity than aromatic variants, favoring UV-resistant coatings. This compound’s silane group adds hydrolytic crosslinking, absent in purely organic diisocyanates .
  • Methylene diphenyl diisocyanate () is aromatic, offering faster cure times but higher toxicity. This compound’s silicon backbone reduces volatility, improving handling safety .

Comparison with Chlorosilanes

Compound CAS Number Molecular Formula Functional Groups Key Applications Reactivity Profile
This compound 6938-94-9 C₄H₆N₂O₂Si -NCO, -Si(CH₃)₂- Advanced polymers Isocyanate reactions, silane hydrolysis
Dichlorodimethylsilane 75-78-5 C₂H₆Cl₂Si -Cl, -Si(CH₃)₂- Silicones, water repellents Rapid hydrolysis to silanols
Dimethyloctadecylchlorosilane Not specified C₂₀H₄₃ClSi -Cl, long alkyl chain Surface modification, chromatography Slow hydrolysis due to steric bulk

Notes:

  • Dichlorodimethylsilane () hydrolyzes explosively to form silanols, whereas this compound’s isocyanate groups react with nucleophiles (e.g., amines, alcohols), enabling controlled polymerization .
  • Dimethyloctadecylchlorosilane () prioritizes hydrophobicity over reactivity, unlike this compound’s dual functionality .

Comparison with Alkoxy Silanes

Compound CAS Number Molecular Formula Functional Groups Key Applications Reactivity Profile
This compound 6938-94-9 C₄H₆N₂O₂Si -NCO, -Si(CH₃)₂- Hybrid polymers Fast isocyanate reactions
Dimethyldiethoxysilane 78-62-6 C₆H₁₆O₂Si -OCH₂CH₃, -Si(CH₃)₂- Sealants, adhesives Slow hydrolysis to silanols
Dimethoxymethylvinylsilane Not specified C₅H₁₂O₂Si -OCH₃, vinyl group Coupling agent, composites Radical polymerization (vinyl group)

Notes:

  • Dimethyldiethoxysilane () undergoes gradual hydrolysis, making it suitable for moisture-cured sealants. This compound’s isocyanate groups enable rapid curing without moisture .
  • Dimethoxymethylvinylsilane () leverages vinyl groups for radical reactions, contrasting with this compound’s focus on polyaddition .

Comparison with Silanols

Compound CAS Number Molecular Formula Functional Groups Key Applications Reactivity Profile
This compound 6938-94-9 C₄H₆N₂O₂Si -NCO, -Si(CH₃)₂- Crosslinking agents Reactive isocyanate groups
Dimethylsilanediol 1066-42-8 C₂H₈O₂Si -OH, -Si(CH₃)₂- Silicone intermediates Condensation to siloxanes

Notes:

  • Dimethylsilanediol () is a hydrolysis product of chlorosilanes, serving as a silicone precursor. This compound avoids silanol formation, instead forming urethane/urea linkages .

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